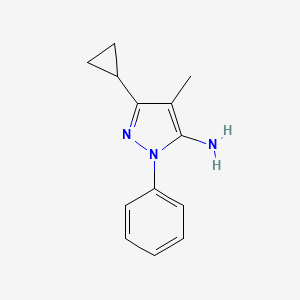

3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine

Description

3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl group at position 3, a methyl group at position 4, and a phenyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications, including kinase inhibition, antimicrobial activity, and coordination chemistry .

Properties

IUPAC Name |

5-cyclopropyl-4-methyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-9-12(10-7-8-10)15-16(13(9)14)11-5-3-2-4-6-11/h2-6,10H,7-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQBJEXMBMICJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2CC2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-methyl-1-phenyl-1H-pyrazol-5-one under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Cyclopropyl vs.

- Thiazole vs. Phenyl : The thiazole-containing analog exhibits extended π-systems, which may enhance intermolecular stacking in crystals or protein-ligand interactions.

- Trifluoromethoxy Group : The CF₃O substituent in increases electron-withdrawing effects and metabolic stability, making it favorable in drug design.

Biological Activity

3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The unique structural features of this compound, including the cyclopropyl, methyl, and phenyl groups, may influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves cyclization reactions. A common method includes the reaction of cyclopropyl hydrazine with 4-methyl-1-phenyl-1H-pyrazol-5-one under acidic conditions. This synthetic route can be optimized using continuous flow reactors and catalysts to enhance yield and purity during industrial production.

Antimicrobial Properties

Research indicates that 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, it demonstrated moderate inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was found to be around 250 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism of action likely involves the inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. This interaction can modulate enzymatic activity or receptor signaling, leading to therapeutic effects.

Study on Antimicrobial Activity

In a recent study, researchers synthesized several pyrazole derivatives, including 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, and evaluated their antibacterial properties. The study found that this compound exhibited a significant reduction in bacterial growth compared to control samples, indicating its potential as an effective antimicrobial agent .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The results showed that 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine inhibited the production of pro-inflammatory cytokines in vitro, suggesting its utility in developing new anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| 3-Methyl-4-(trifluoromethyl)-1H-pyrazole | Methyl and trifluoromethyl groups | Enhanced lipophilicity; moderate antimicrobial activity |

| 4-Ethyl-3-(phenyl)-1H-pyrazole | Ethyl and phenyl substituents | Different activity profile; less potent than cyclopropyl variant |

| 5-(Cyclohexyl)-4-methylpyrazole | Cyclohexyl group | Altered steric hindrance; varied reactivity |

This table highlights how the specific substitution pattern in 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amines contributes to its stability and reactivity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.